molecular formula C12H16O B7977049 1-Allyl-2-isopropoxybenzene

1-Allyl-2-isopropoxybenzene

Cat. No.: B7977049
M. Wt: 176.25 g/mol
InChI Key: OVOOXTVLZVMTQI-UHFFFAOYSA-N
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Description

1-Allyl-2-isopropoxybenzene is an organic compound characterized by the presence of an allyl group and an isopropoxy group attached to a benzene ring

Scientific Research Applications

1-Allyl-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-isopropoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-isopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism by which 1-allyl-2-isopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Allyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-Allyl-2-ethoxybenzene: Contains an ethoxy group instead of an isopropoxy group.

    1-Allyl-2-propoxybenzene: Contains a propoxy group instead of an isopropoxy group.

Uniqueness: 1-Allyl-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-propan-2-yloxy-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-6,8-10H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOOXTVLZVMTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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